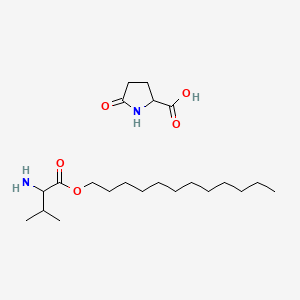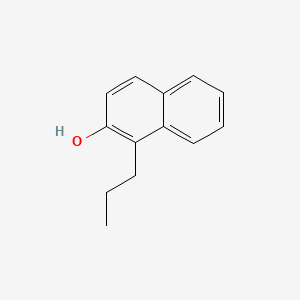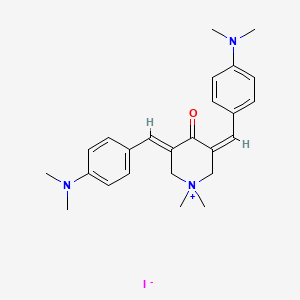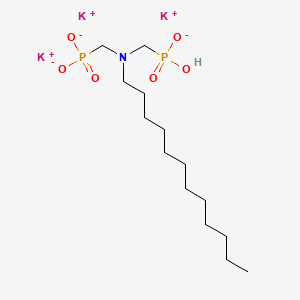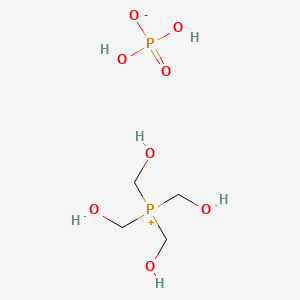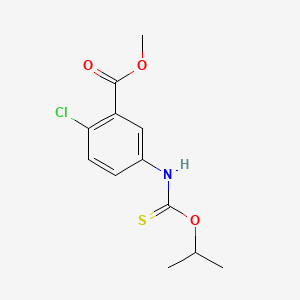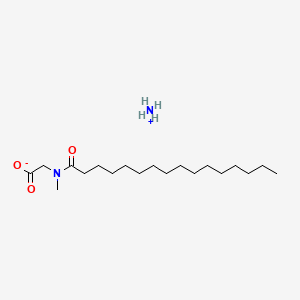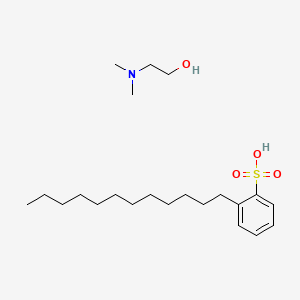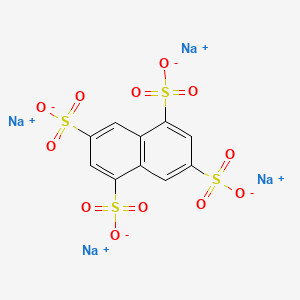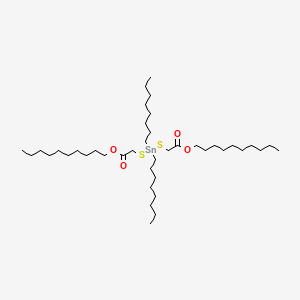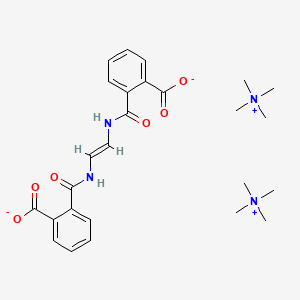
Einecs 307-131-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 307-131-5, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a variety of applications in different fields.
Métodos De Preparación
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water under high pressure and temperature. Another method involves the reaction of cyanamide with ammonia. Industrial production typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form melamine cyanurate.
Reduction: It can be reduced to form melamine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of resins, adhesives, and flame retardants.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with proteins and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the particular application and context.
Comparación Con Compuestos Similares
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group.
1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups.
1,3,5-triazine-2,4,6-trisulfide: This compound has sulfur atoms instead of nitrogen atoms. The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific chemical structure and the presence of three amino groups, which give it distinct reactivity and applications.
Propiedades
Número CAS |
97552-79-9 |
|---|---|
Fórmula molecular |
C19H41N3O10 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;2-nitroundecanedioic acid |
InChI |
InChI=1S/C11H19NO6.2C4H11NO2/c13-10(14)8-6-4-2-1-3-5-7-9(11(15)16)12(17)18;2*6-3-1-5-2-4-7/h9H,1-8H2,(H,13,14)(H,15,16);2*5-7H,1-4H2 |
Clave InChI |
VILMINYNXLWLKP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)O)CCCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


